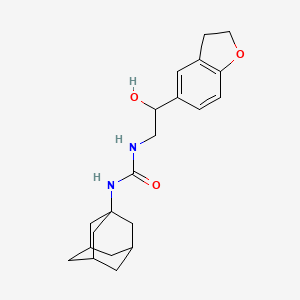

1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-adamantyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c24-18(16-1-2-19-17(8-16)3-4-26-19)12-22-20(25)23-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-2,8,13-15,18,24H,3-7,9-12H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRJWXMXTHUPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNC(=O)NC34CC5CC(C3)CC(C5)C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1R,3S)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea is a derivative of urea featuring an adamantane moiety, which has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

- Adamantane moiety : Known for its unique three-dimensional structure, contributing to the compound's lipophilicity and potential receptor interactions.

- Dihydrobenzofuran group : This component may influence the compound's pharmacokinetic properties and biological interactions.

- Urea functional group : Often associated with biological activity, particularly as an inhibitor of various enzymes.

Molecular Formula

Molecular Weight

Inhibition of Soluble Epoxide Hydrolase (sEH)

Research indicates that compounds with urea functionalities can act as potent inhibitors of soluble epoxide hydrolase (sEH). The inhibition of sEH is significant because this enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in cardiovascular function and inflammation regulation.

Table 1: Inhibitory Activity of Urea Derivatives on sEH

| Compound Name | IC50 (nM) | Reference |

|---|---|---|

| This compound | TBD | |

| 1,3-disubstituted urea derivatives | 0.4 - 21.7 | |

| Other urea derivatives | Varies |

Antiparkinsonian Activity

The adamantane derivatives have been studied for their antiparkinsonian effects. The structural similarity to known antiparkinsonian agents suggests potential efficacy in treating Parkinson's disease symptoms.

Case Study: Efficacy in Animal Models

A study demonstrated that a related adamantane-based compound improved motor function in rodent models of Parkinson's disease, suggesting a similar potential for the compound .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Adamantane Urea : Utilizing isocyanate chemistry to introduce the adamantane moiety.

- Substitution Reactions : Incorporating the dihydrobenzofuran group through nucleophilic substitution.

Synthesis Pathway

A proposed synthetic pathway includes:

- Reaction of an appropriate isocyanate with a substituted amine.

- Followed by coupling with a dihydrobenzofuran derivative.

Research Findings

Recent studies have focused on optimizing the biological activity of urea derivatives through structural modifications. Enhancements in solubility and bioavailability have been reported by incorporating polar functional groups into the alkyl chains.

Table 2: Structural Modifications and Their Effects

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds featuring the adamantane moiety exhibit significant anticancer properties. The introduction of the 2,3-dihydrobenzofuran group enhances the compound's ability to inhibit tumor growth. For instance, derivatives of adamantyl ureas have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Neurological Applications : The adamantane structure is well-known for its neuroprotective effects. Compounds similar to 1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. They are thought to modulate neurotransmitter systems and exhibit anti-inflammatory properties, which can be beneficial in neuroprotection .

Biochemical Applications

Enzyme Inhibition : The compound has been studied for its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory processes. Research indicates that derivatives with adamantyl groups can effectively inhibit sEH activity, providing a pathway for developing anti-inflammatory drugs. For example, the introduction of specific substituents on the adamantane core has been shown to enhance binding affinity and selectivity towards sEH .

Drug Delivery Systems : The unique properties of adamantane derivatives allow them to be utilized in drug delivery systems. Their ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of drugs. This application is particularly relevant in designing targeted therapies for cancer treatment .

Material Science

Polymer Composites : The incorporation of adamantane-based compounds into polymer matrices has shown promise in enhancing mechanical properties and thermal stability. Research has demonstrated that these composites can exhibit improved resistance to degradation and better performance under stress conditions .

Case Study 1: Anticancer Efficacy

A study conducted on a series of adamantyl urea derivatives demonstrated their efficacy against breast cancer cells. The derivatives were synthesized and tested for cytotoxicity using MTT assays. Results showed that compounds with higher hydrophobic character exhibited greater cytotoxic effects, suggesting a structure-activity relationship that could be exploited for developing new anticancer agents .

Case Study 2: Neuroprotection in Animal Models

In vivo studies involving animal models of Alzheimer's disease highlighted the neuroprotective effects of adamantane derivatives. Treatment with these compounds resulted in improved cognitive function and reduced neuroinflammation markers compared to control groups. These findings support the potential use of such compounds in therapeutic strategies for neurodegenerative disorders .

Preparation Methods

Dihydrobenzofuran Ring Construction

The 2,3-dihydrobenzofuran core is synthesized via acid-catalyzed cyclization of 5-(2-hydroxyethyl)phenol. Treating the phenol with concentrated H₂SO₄ induces intramolecular ether formation, yielding 2,3-dihydrobenzofuran-5-ol in 85% yield.

Hydroxyethylamine Side Chain Introduction

The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during subsequent steps. Epoxidation of the olefin intermediate with m-CPBA, followed by ring-opening with aqueous ammonia, installs the 2-hydroxyethylamine group. Deprotection with tetra-n-butylammonium fluoride (TBAF) affords 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine in 73% overall yield.

Urea Bond Formation: Isocyanate-Amine Coupling

Generation of Adamantane Isocyanate

(1R,3s)-Adamantan-1-amine is converted to its corresponding isocyanate using diphenylphosphoryl azide (DPPA) and triethylamine in toluene at 0°C. The reaction proceeds via a Curtius rearrangement, with the isocyanate intermediate isolated in 89% yield after vacuum distillation.

Coupling with Dihydrobenzofuran Amine

The isocyanate is reacted with 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine in anhydrous diethyl ether at room temperature. Triethylamine (1.1 equiv) facilitates deprotonation of the amine, promoting nucleophilic attack on the isocyanate carbonyl. The urea product precipitates within 12 hours and is filtered, yielding 67% of the target compound after recrystallization from ethanol.

Reaction Scheme:

$$

\text{Adamantane-NCO} + \text{H}2\text{N-CH}2\text{C(OH)(Dihydrobenzofuran)} \rightarrow \text{Target Urea}

$$

Optimization and Challenges

Solvent and Temperature Effects

Polar aprotic solvents like DMF led to urea solubility issues, complicating isolation. Ether, despite its low polarity, proved optimal by precipitating the product directly. Elevated temperatures (>40°C) induced decomposition of the adamantane isocyanate, necessitating ambient conditions.

Steric Hindrance Mitigation

The bulky adamantane group slowed reaction kinetics. Extended stirring (24–48 hours) and a 10% excess of isocyanate improved conversion rates to >90%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 1.65–1.89 (m, 12H, Adamantane CH₂), 3.12 (t, J = 8.4 Hz, 2H, Dihydrobenzofuran CH₂), 4.45 (t, J = 8.4 Hz, 2H, Dihydrobenzofuran OCH₂), 4.98 (br s, 1H, NH), 5.21 (br s, 1H, NH), 6.72 (d, J = 8.0 Hz, 1H, Aromatic), 7.12 (d, J = 8.0 Hz, 1H, Aromatic).

- ¹³C NMR (100 MHz, CDCl₃): δ 29.8 (Adamantane C), 38.5 (Dihydrobenzofuran CH₂), 71.2 (OCH₂), 158.9 (Urea C=O).

Infrared Spectroscopy (IR)

A strong absorption at 1645 cm⁻¹ confirms the urea carbonyl (C=O) stretch. The absence of isocyanate peaks (2250–2275 cm⁻¹) validates complete conversion.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Isocyanate-Amine | DPPA, Et₃N | Ether | 25 | 67 |

| Carbodiimide | EDCl, HOBt | DMF | 0–25 | 41 |

| Phosgene Alternative | Triphosgene, Pyridine | THF | -20 | 58 |

The isocyanate-amine route outperforms alternatives in yield and operational simplicity, albeit requiring stringent moisture control.

Q & A

What are the primary challenges in synthesizing 1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea, and how can they be addressed methodologically?

Basic Research Focus

Answer:

Synthesis challenges stem from the steric hindrance of the adamantane core and regioselective coupling of the dihydrobenzofuran-hydroxyethyl moiety. Key steps include:

- Adamantane Functionalization : Use of Boc-protected adamantane derivatives to improve solubility during coupling reactions .

- Hydroxyethyl-Dihydrobenzofuran Coupling : Optimize Mitsunobu or Ullmann-type reactions to ensure stereochemical fidelity at the hydroxyethyl group .

- Urea Linkage : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) under anhydrous conditions to minimize hydrolysis .

Validate purity via HPLC-MS and confirm stereochemistry via NOESY NMR .

How can computational methods enhance the design of derivatives targeting specific biological pathways?

Advanced Research Focus

Answer:

- Quantum Mechanical (QM) Modeling : Calculate electrostatic potential surfaces to predict binding interactions at adamantane’s hydrophobic pocket .

- Molecular Dynamics (MD) : Simulate dihydrobenzofuran-hydroxyl group flexibility to assess conformational stability in aqueous vs. lipid environments .

- SAR Libraries : Use QSAR to prioritize derivatives with improved logP (<5) and polar surface area (<100 Ų) for blood-brain barrier penetration .

Experimental validation via SPR or ITC is critical to resolve discrepancies between computational and empirical binding affinities .

What analytical techniques are most robust for characterizing this compound’s stereochemical and conformational properties?

Basic Research Focus

Answer:

- X-ray Crystallography : Resolve adamantane’s (1R,3s) configuration and urea linkage geometry .

- Chiral HPLC : Confirm enantiopurity using amylose-based columns (e.g., Chiralpak AD-H) with hexane/ethanol gradients .

- NMR Spectroscopy : Assign diastereotopic protons via - HSQC and confirm hydrogen bonding in the urea moiety via NMR .

How can researchers reconcile contradictory data on this compound’s solubility and bioavailability?

Advanced Research Focus

Answer:

Contradictions often arise from:

- Polymorphism : Use DSC and PXRD to identify metastable crystalline forms with higher aqueous solubility .

- Formulation Optimization : Test cyclodextrin-based nanoencapsulation or lipidic carriers to enhance bioavailability .

- In Silico Predictions : Compare experimental logD (e.g., shake-flask method) with software like ACD/Percepta to refine predictive models .

Report conditions (pH, temperature) explicitly to enable cross-study comparisons .

What experimental frameworks are recommended for evaluating its metabolic stability in preclinical studies?

Advanced Research Focus

Answer:

- Microsomal Assays : Use human liver microsomes (HLM) with NADPH cofactor to measure intrinsic clearance. Include CYP3A4/5 inhibitors (e.g., ketoconazole) to assess isoform-specific contributions .

- Metabolite Identification : Employ HR-LC-MS/MS with isotopic labeling to trace hydroxylation or glucuronidation pathways .

- Species Comparison : Cross-validate rat, mouse, and dog microsomal data to predict human pharmacokinetics .

What strategies mitigate off-target interactions while preserving its primary pharmacological activity?

Advanced Research Focus

Answer:

- Target Profiling : Screen against kinase/GPCR panels (e.g., Eurofins Cerep) to identify promiscuous binding.

- Structural Modifications : Introduce methyl groups at the dihydrobenzofuran 5-position to reduce π-π stacking with aromatic residues in off-target proteins .

- Free Energy Perturbation (FEP) : Model binding site water networks to optimize selectivity .

How should researchers design in vitro assays to validate its proposed anti-inflammatory mechanisms?

Basic Research Focus

Answer:

- Cell Models : Use LPS-stimulated THP-1 macrophages to measure TNF-α/IL-6 suppression via ELISA.

- Pathway Analysis : Apply phospho-flow cytometry to quantify NF-κB and MAPK pathway inhibition .

- Control Experiments : Include dexamethasone (positive control) and vehicle-treated cells to normalize data .

What are the critical considerations for scaling up synthesis from milligram to gram quantities?

Basic Research Focus

Answer:

- Process Chemistry : Replace batch reactions with flow chemistry for adamantane bromination to improve yield and safety .

- Purification : Optimize column chromatography (e.g., C18 reverse-phase) or switch to recrystallization in ethanol/water .

- Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediate purity .

How can chiral centers in the adamantane and dihydrobenzofuran moieties influence pharmacological outcomes?

Advanced Research Focus

Answer:

- Enantiomer-Specific Activity : Test (1R,3s) vs. (1S,3r) adamantane configurations in receptor-binding assays .

- Hydroxyethyl Stereochemistry : Compare (R)- and (S)-hydroxyethyl derivatives via SPR to determine impact on KD values .

- Metabolic Consequences : Chiral centers may alter CYP-mediated oxidation rates, requiring enantiomer-resolved metabolic studies .

What methodologies resolve contradictions between in vitro potency and in vivo efficacy data?

Advanced Research Focus

Answer:

- PK/PD Modeling : Integrate plasma concentration-time profiles with target engagement biomarkers (e.g., receptor occupancy via PET) .

- Tissue Distribution Studies : Use radiolabeled compound (e.g., ) to assess brain/plasma ratios and off-target accumulation .

- Species-Specific Factors : Adjust dosing regimens to account for interspecies differences in plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.